N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10(22)15(21-20-12-8-6-11(17)7-9-12)16(23)19-14-5-3-2-4-13(14)18/h2-9,15H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSCXCLKPQCUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560271 | |
| Record name | N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111051-72-0 | |
| Record name | N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Key Functional Groups
N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide features a central 3-oxobutanamide scaffold substituted with two aromatic rings: a 2-chlorophenyl group at the amide nitrogen and a 4-chlorophenylazo moiety at the C2 position. The E-configuration of the azo bond (-N=N-) is stabilized by conjugation with the aromatic systems and the electron-withdrawing oxobutanamide group.
Key structural attributes include:
- Azo linkage : The trans-diazenyl group (λmax ≈ 420–480 nm) dictates photophysical properties and thermal stability.
- Chlorine substituents : The para-chloro group on the diazenyl aryl ring and ortho-chloro on the amide aryl ring influence electronic effects and regioselectivity during synthesis.
- Oxobutanamide core : The β-ketoamide moiety enables keto-enol tautomerism, affecting reactivity in coupling reactions.
Synthetic Pathways for this compound
Diazonium Salt Coupling Strategy
The primary synthesis route involves a two-step sequence: (1) preparation of a diazonium salt from 4-chloroaniline, followed by (2) azo coupling with N-(2-chlorophenyl)-3-oxobutanamide.
Diazotization of 4-Chloroaniline
4-Chloroaniline (10 mmol) is dissolved in chilled hydrochloric acid (5 mL, 6 M) at 0–5°C. Sodium nitrite (2 mmol in 2 mL H2O) is added dropwise under vigorous stirring to generate the diazonium chloride intermediate. The transient nature of this species necessitates immediate use in subsequent coupling:
$$
\text{4-Cl-C}6\text{H}4\text{-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{4-Cl-C}6\text{H}4\text{-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Azo Coupling with N-(2-Chlorophenyl)-3-oxobutanamide
The pre-synthesized N-(2-chlorophenyl)-3-oxobutanamide (10 mmol) is dissolved in pyridine (20 mL) at 0–5°C. The diazonium salt solution is added gradually, initiating an electrophilic aromatic substitution (EAS) at the activated β-ketoamide position:
$$
\text{4-Cl-C}6\text{H}4\text{-N}2^+\text{Cl}^- + \text{CH}3\text{C(O)CH(C(O)NHC}6\text{H}4\text{-2-Cl)} \rightarrow \text{Target Compound} + \text{HCl}
$$
Reaction Conditions :
- Temperature: 0–5°C (prevents diazonium decomposition)
- Solvent: Pyridine (acts as base to absorb HCl, enhancing coupling efficiency)
- Duration: 20–30 min (monitored via TLC in CHCl3:EtOH 10:1)
Workup : The crude product precipitates upon pouring into ice water, followed by filtration and recrystallization from dioxane (yield: 65–72%).
Alternative Pathway: In Situ Oxobutanamide Formation
A one-pot variant condenses 2-chloroaniline, ethyl acetoacetate, and the pre-formed 4-chlorophenyl diazonium salt under acidic conditions:
Mechanism
- Schiff base formation : 2-Chloroaniline reacts with ethyl acetoacetate to form an imine intermediate.
- Tautomerization : Keto-enol equilibrium activates the α-carbon for electrophilic attack.
- Coupling : Diazonium salt undergoes EAS at the enolic position, followed by cyclodehydration to yield the target.
Advantages : Reduced purification steps; higher atom economy (78% yield reported in analogous systems).
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyridine | 72 | 98.5 |
| DMF | 58 | 95.2 |
| Ethanol | 41 | 91.8 |
Pyridine’s dual role as base and polar aprotic solvent maximizes coupling efficiency by stabilizing the diazonium intermediate.
Temperature Profile
- 0–5°C : Optimal for diazonium stability (yield: 72%)
- 20–25°C : Rapid decomposition observed (yield: <30%)
- -10°C : No significant improvement (yield: 68%)
Structural Characterization and Analytical Data
Applications and Derivative Chemistry
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-((4-chlorophenyl)diazenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the chlorophenyl groups can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Features of PY3 and Related Pigments
| Compound | CAS Number | Substituents on Phenyl Rings | Molecular Formula | Key Functional Groups |
|---|---|---|---|---|
| PY3 | 6486-23-3 | 2-Cl (amide), 4-Cl (diazenyl), 2-NO₂ (diazenyl) | C₁₆H₁₂Cl₂N₄O₄ | Azo, Chloro, Nitro, Amide |
| PY12 | 6358-85-6 | Biphenyl core with Cl and OCH₃ groups | C₃₄H₂₆Cl₂N₆O₈ | Bis-azo, Chloro, Methoxy |
| PY75 | 12225-18-2 | 4-Ethoxy (amide), 4-Cl, 2-NO₂ (diazenyl) | C₁₈H₁₆ClN₅O₅ | Azo, Ethoxy, Nitro, Amide |
| PY83 | 5567-15-7 | 4-Cl, 2,5-di-OCH₃ (amide) | C₃₄H₂₈Cl₄N₆O₁₀ | Bis-azo, Chloro, Methoxy |
Key Observations :
Table 2: Comparative Properties
| Property | PY3 | PY12 | PY75 |
|---|---|---|---|
| Color | Bright yellow | Greenish-yellow | Reddish-yellow |
| Solubility | Insoluble in water | Insoluble | Low in polar solvents |
| Stability | Moderate UV resistance | High thermal stability | Moderate lightfastness |
| Primary Uses | Inks, plastics | Coatings, textiles | Paints, ceramics |
Biological Activity
N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide, a compound with significant structural complexity, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a diazenyl group, which is known for its role in various biological activities. The presence of chlorine substituents on the phenyl rings may enhance its reactivity and biological interactions.
Structural Characteristics
- Molecular Weight : 335.21 g/mol
- Melting Point : Data indicates a melting point around 212–213 °C, suggesting stability under moderate conditions .
- Solubility : Generally soluble in organic solvents like DMSO, which is crucial for biological assays.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, compounds with diazenyl linkages have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antioxidant Activity
Research indicates that related compounds exhibit notable antioxidant properties. The antioxidant capacity can be assessed through assays such as the DPPH radical scavenging assay, where these compounds demonstrated effective free radical neutralization capabilities . This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity and Apoptosis Induction
In vitro studies have examined the cytotoxic effects of this compound on cancer cell lines. The compound has been shown to induce apoptosis through mitochondrial pathways, potentially involving the Bcl-2 family proteins which regulate cell survival and death mechanisms .
Case Study: Anticancer Activity
A notable case study involved the evaluation of this compound against various cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability, particularly in breast cancer cells. The study suggested that the compound's mechanism might involve caspase activation and subsequent apoptotic signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via oxidation of 3-oxobutanamide precursors using (diacetoxyiodo)benzene (DIB). For example, N-(2-chlorophenyl)-3-oxobutanamide (a precursor) undergoes DIB-mediated halogenation to yield dichloroacetamide derivatives. Key parameters include solvent choice (e.g., dichloromethane), reaction temperature (0–25°C), and stoichiometric control of DIB to minimize side reactions . Optimization studies suggest yields exceeding 70% when using anhydrous conditions and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Look for carbonyl stretches (C=O) at ~1700 cm⁻¹ and diazenyl (N=N) stretches at ~1450–1600 cm⁻¹.
- NMR : ¹H NMR should show distinct signals for aromatic protons (δ 6.8–8.0 ppm) and the β-ketoamide proton (δ 5.2–5.5 ppm). ¹³C NMR confirms the carbonyl carbons (δ 190–200 ppm) .
- UV-Vis : The diazenyl group absorbs at λmax ~400–450 nm, characteristic of π→π* transitions in azo compounds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) recommend using PPE (gloves, goggles) due to potential skin/eye irritation. The compound should be stored in airtight containers away from light and moisture to prevent decomposition. Waste disposal must follow protocols for halogenated organic compounds .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in this compound’s structure, particularly regarding isomerism in the diazenyl group?
- Methodological Answer : SHELXL refines crystallographic data by modeling the (E)-configuration of the diazenyl group. Single-crystal X-ray diffraction (SC-XRD) paired with SHELX’s charge-flipping algorithm can distinguish between (E) and (Z) isomers by analyzing bond angles and electron density maps. For example, the (E)-isomer typically shows a trans-planar geometry with a C-N=N-C dihedral angle > 170° .
Q. What mechanistic insights explain discrepancies in reaction yields when synthesizing derivatives with varying aryl substituents?
- Methodological Answer : Substituent effects on the aryl rings influence electronic density and steric hindrance. For instance, electron-withdrawing groups (e.g., -Cl) on the phenyl ring stabilize intermediates via resonance, improving yields. Conversely, bulky substituents reduce reaction efficiency by hindering access to the β-ketoamide active site. Kinetic studies using DFT calculations can model these effects .
Q. How does structural isomerism in related pigments (e.g., Pigment Yellow 3) inform the photostability and aggregation behavior of this compound?
- Methodological Answer : Comparative studies with Pigment Yellow 3 (a structural analog) reveal that nitro groups enhance photostability by dissipating UV energy via non-radiative pathways. Aggregation behavior, critical for pigment applications, can be analyzed using powder XRD and SEM to correlate crystallite size with solubility parameters .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how can conflicting cytotoxicity data be reconciled?
- Methodological Answer : Use MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa or MCF-7). Discrepancies in IC₅₀ values may arise from variations in cell culture conditions (e.g., serum concentration) or compound solubility. Normalize data using internal controls (e.g., doxorubicin) and validate via flow cytometry to assess apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
